Bromuro de hexadeciltrimetilamonio-d9

Descripción general

Descripción

Hexadecyltrimethylammonium Bromide, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . It is used for synthesis and plays a key role in precipitating nucleic acids . It is also used as a shaping material and reducing agent for nanoparticle generation .

Synthesis Analysis

Hexadecyltrimethylammonium Bromide can be used to isolate plant high molecular weight DNA as well as plant DNA for use in polymerase chain reaction (PCR) analysis . It plays a key role in precipitating nucleic acids .Molecular Structure Analysis

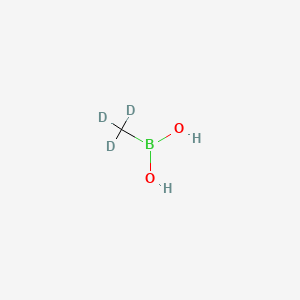

The chemical formula of Hexadecyltrimethylammonium Bromide is C₁₆H₃₃N (CH₃)₃Br . Its molecular weight is 364.45 g/mol .Chemical Reactions Analysis

Hexadecyltrimethylammonium Bromide plays a key role in the emulsification of styrene using hexadecyltrimethylammonium bromide-cetyl alcohol mixtures . It is also used in the spectrophotometric, spectrofluorimetric, and potentiometric analyses of cetyltrimethylammonium bromide (CTAB) cationic detergent .Physical And Chemical Properties Analysis

Hexadecyltrimethylammonium Bromide has a melting point of 248-251 °C . It is soluble in water at 36.4 g/L at 20 °C . It has a pH value of 5.0-7 at 25 °C, 36.4 g/L .Aplicaciones Científicas De Investigación

Síntesis de nanopartículas

Bromuro de hexadeciltrimetilamonio (CTAB): se utiliza a menudo como surfactante en la síntesis de nanopartículas. Ayuda a controlar el tamaño y la forma de las partículas mediante la formación de micelas que actúan como plantilla o agente estabilizador durante el proceso de síntesis .

Caracterización espectroscópica

El CTAB se utiliza en técnicas espectroscópicas para caracterizar los compuestos sintetizados. Puede ayudar a mejorar la solubilidad de ciertos materiales en disolventes, lo cual es crucial para un análisis espectroscópico preciso .

Rendimiento de adsorción

Las montmorillonitas modificadas tratadas con CTAB se han estudiado por su rendimiento de adsorción con respecto a las micotoxinas. Esta aplicación es significativa en la ciencia ambiental y la seguridad alimentaria, ya que se relaciona con la eliminación de sustancias nocivas .

Alineación de cristales líquidos

El CTAB se ha evaluado por su capacidad para inducir la alineación homeotrópica de las moléculas de cristales líquidos. Esto es particularmente relevante en el campo de la tecnología de visualización, donde es necesario un control preciso sobre la orientación de los cristales líquidos .

Mecanismo De Acción

Target of Action

Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . Its primary targets are biological membranes, particularly those of bacteria . It interacts with the negatively charged bacterial cell membranes, disrupting their structure and function .

Mode of Action

CTAB interacts with its targets by adsorbing onto the bacterial cell membrane due to its positive charge . This interaction disrupts the membrane structure, leading to increased permeability and eventual cell death . In addition, CTAB is used in molecular biology for the extraction of DNA . It forms a complex with nucleic acids, allowing for their precipitation and subsequent extraction .

Biochemical Pathways

The primary biochemical pathway affected by CTAB is the integrity of the bacterial cell membrane . By disrupting the membrane structure, CTAB interferes with essential processes such as nutrient uptake and waste removal, leading to cell death . In the context of DNA extraction, CTAB aids in the precipitation of nucleic acids, facilitating their isolation from other cellular components .

Pharmacokinetics

As a surfactant, it is known to have good water solubility . Its bioavailability would depend on the route of administration and the specific formulation used.

Result of Action

The primary result of CTAB’s action is the death of bacterial cells due to membrane disruption . In DNA extraction procedures, the action of CTAB results in the successful isolation of nucleic acids .

Action Environment

The action of CTAB can be influenced by environmental factors such as pH and temperature . It is stable in both acidic and alkaline solutions and exhibits good heat resistance . Its activity can be neutralized by anionic substances, such as soaps and anionic detergents .

Safety and Hazards

Hexadecyltrimethylammonium Bromide is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers analyzed for this response include those found in the search results . These papers cover various aspects of Hexadecyltrimethylammonium Bromide, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential future directions.

Análisis Bioquímico

Biochemical Properties

Hexadecyltrimethylammonium Bromide-d9 plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is primarily due to its surfactant properties, which allow it to interact with both polar and non-polar molecules.

Cellular Effects

The effects of Hexadecyltrimethylammonium Bromide-d9 on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Hexadecyltrimethylammonium Bromide-d9 involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexadecyltrimethylammonium Bromide-d9 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Hexadecyltrimethylammonium Bromide-d9 can vary with different dosages in animal models

Transport and Distribution

Hexadecyltrimethylammonium Bromide-d9 can be transported and distributed within cells and tissues . Detailed information about its interaction with transporters or binding proteins, and effects on its localization or accumulation is not currently available.

Propiedades

IUPAC Name |

hexadecyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)